Ferric-EDTA

Catalog No.
S579129
CAS No.
17099-81-9
M.F
C10H13FeN2O8
M. Wt
345.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric-EDTA

CAS Number

17099-81-9

Product Name

Ferric-EDTA

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)

Molecular Formula

C10H13FeN2O8

Molecular Weight

345.06 g/mol

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3

InChI Key

UOMQUZPKALKDCA-UHFFFAOYSA-K

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]

Synonyms

ammonium ferric edetate, EDTA Fe(III), EDTA ferric ammonium, Fe(III)-EDTA, Fe(III)-edta complex (1:1), Fe(III)-EDTA, ammonium salt, Fe(III)-EDTA, potassium salt, Fe(III)-EDTA, sodium salt, Fe(III)-EDTA, sodium salt, trihydrate, ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen, ferric EDTA, ferric sodium edetate, ferric-edta, hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III), iron(III) EDTA, Irostrene, monoferric edetate, NaFeEDTA, sodium feredetate, sodium iron EDTA, Sytron

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]

Description

The exact mass of the compound Ferric-EDTA is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferric ethylenediaminetetraacetate is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid. This compound is characterized by its yellowish aqueous solutions, which arise from the strong affinity of ethylenediaminetetraacetic acid for ferric ions. The predominant species in near-neutral pH conditions is the anion [Fe(EDTA)(H2O)][Fe(EDTA)(H_2O)]^- . Ferric ethylenediaminetetraacetate plays a significant role in various chemical and biological processes due to its ability to solubilize iron, making it bioavailable for plant uptake and other applications.

, particularly involving oxidative processes. For instance, it can react with hydrogen peroxide to generate hydroxyl radicals, a reaction that is influenced by the presence of superoxide dismutase, which inhibits the degradation of substrates like deoxyribose and benzoate . The general reaction can be summarized as follows:

Fe3++EDTA4[Fe(EDTA)]+6H2OFe^{3+}+EDTA^{4-}\rightarrow [Fe(EDTA)]^{-}+6H_2O

This reaction illustrates the chelation process where the ferric ion is stabilized by the ethylenediaminetetraacetate ligand.

In biological contexts, ferric ethylenediaminetetraacetate serves as a critical iron source for plants, especially in conditions where iron availability is limited due to soil chemistry. The complex's stability allows it to remain soluble and bioavailable until it reaches plant roots, where it can be reduced to the less stable ferrous form for uptake . Additionally, studies have shown that ferric ethylenediaminetetraacetate can influence oxidative stress responses in cells by participating in radical generation processes .

Ferric ethylenediaminetetraacetate can be synthesized through several methods, typically involving the reaction of ferric salts with ethylenediaminetetraacetic acid. One common method involves mixing solutions of hexaaquairon(III) ions with ethylenediaminetetraacetic acid in an alkaline medium:

  • Dissolve a ferric salt (e.g., iron(III) chloride) in water.
  • Add a solution of ethylenediaminetetraacetic acid adjusted to a pH of around 7.
  • Stir the mixture until complexation occurs, resulting in the formation of ferric ethylenediaminetetraacetate.

The resulting product can be precipitated and purified as needed .

Ferric ethylenediaminetetraacetate has diverse applications across several fields:

  • Agriculture: Used as a chelating agent to provide iron to plants suffering from chlorosis due to iron deficiency.
  • Industrial: Acts as a stabilizer in bleaching processes and as an additive in photographic chemicals.
  • Environmental Science: Utilized in studies related to metal ion interactions and oxidative stress .

Research has demonstrated that ferric ethylenediaminetetraacetate interacts with various biological molecules, influencing oxidative stress pathways. Its ability to generate hydroxyl radicals when reacting with hydrogen peroxide indicates its role in Fenton-like reactions, which are critical for understanding oxidative damage mechanisms . Additionally, studies show that its interaction with superoxide dismutase alters radical production rates, suggesting potential therapeutic implications in managing oxidative stress-related conditions.

Ferric ethylenediaminetetraacetate shares similarities with other chelating agents but exhibits unique properties due to its specific structure and reactivity. Here are some comparable compounds:

CompoundStructureUnique Features
Ferrous Ethylenediaminetetraacetate[Fe2+(EDTA)]2[Fe^{2+}(EDTA)]^{2-}More reactive than its ferric counterpart; readily oxidizes.
DeferoxamineA polyamine chelatorUsed clinically for iron overload treatment; different binding characteristics.
Ethylenediaminedi(o-hydroxyphenylacetic acid)A derivative of EDTAOffers selective binding properties for specific metal ions.

Ferric ethylenediaminetetraacetate's stability under varying pH conditions and its effectiveness as a nutrient source set it apart from these similar compounds .

Related CAS

15275-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Iron Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

17099-81-9

General Manufacturing Information

Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)-: INACTIVE

Dates

Modify: 2024-02-18

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